4-Bromo-N-ethylnaphthalene-1-carboxamide

Catalog No.
S813686
CAS No.
1381944-59-7
M.F
C13H12BrNO
M. Wt
278.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-N-ethylnaphthalene-1-carboxamide

CAS Number

1381944-59-7

Product Name

4-Bromo-N-ethylnaphthalene-1-carboxamide

IUPAC Name

4-bromo-N-ethylnaphthalene-1-carboxamide

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

InChI

InChI=1S/C13H12BrNO/c1-2-15-13(16)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,15,16)

InChI Key

UBUYABXHVVBJQY-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC=C(C2=CC=CC=C21)Br

Canonical SMILES

CCNC(=O)C1=CC=C(C2=CC=CC=C21)Br

4-Bromo-N-ethylnaphthalene-1-carboxamide is an organic compound characterized by the presence of a bromine atom at the 4-position of the naphthalene ring and an ethyl group attached to the nitrogen atom of the carboxamide functional group. Its molecular formula is C13H12BrNOC_{13}H_{12}BrNO, and it has a molecular weight of approximately 276.15 g/mol. This compound is notable for its unique structural features, which influence its chemical reactivity and potential biological activity.

, including:

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation and Reduction: The compound can be oxidized to form naphthoquinones or reduced to yield naphthalenes.
  • Coupling Reactions: It can participate in coupling reactions, including Suzuki or Heck reactions, to generate biaryl compounds.

Research indicates that 4-Bromo-N-ethylnaphthalene-1-carboxamide exhibits various biological activities, making it a subject of interest in medicinal chemistry. Its mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, which may lead to modulation of biological processes. The bromine atom and the carboxamide group are particularly significant in influencing its binding affinity and reactivity.

The synthesis of 4-Bromo-N-ethylnaphthalene-1-carboxamide typically involves two main steps:

  • Bromination of Naphthalene: Naphthalene is treated with bromine in the presence of a catalyst like iron(III) bromide to yield 4-bromonaphthalene.
  • Formation of Carboxamide: The 4-bromonaphthalene is then reacted with ethylamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to produce 4-Bromo-N-ethylnaphthalene-1-carboxamide.

Industrial production may utilize optimized reaction conditions and techniques like continuous flow reactors to enhance yield and purity.

4-Bromo-N-ethylnaphthalene-1-carboxamide finds applications in various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
  • Biology: The compound is used in developing probes for biological process studies and interactions.
  • Medicine: It holds potential as a lead compound for new pharmaceutical developments.
  • Industry: It is involved in producing specialty chemicals and materials.

The interaction studies of 4-Bromo-N-ethylnaphthalene-1-carboxamide focus on its binding capabilities with various biological targets. The compound's structure allows it to interact with enzymes and receptors, leading to significant biological effects. Ongoing research aims to elucidate the specific pathways and molecular interactions involved in its action.

Several compounds share structural similarities with 4-Bromo-N-ethylnaphthalene-1-carboxamide:

Compound NameStructural Features
4-Bromo-N-methylnaphthalene-1-carboxamideMethyl group instead of ethyl group
4-Chloro-N-ethylnaphthalene-1-carboxamideChlorine atom instead of bromine
4-Bromo-N-cyclopropylnaphthalene-1-carboxamideCyclopropyl group instead of ethyl group
4-Bromo-N-propylnaphthalene-1-carboxamidePropyl group instead of ethyl group
4-Bromo-N-isopropylnaphthalene-1-carboxamideIsopropyl group instead of ethyl group

Uniqueness

The uniqueness of 4-Bromo-N-ethylnaphthalene-1-carboxamide lies in its specific structural configuration, particularly the positioning of the bromine atom and the ethyl group on the naphthalene ring. This configuration imparts distinct chemical properties and reactivity compared to its analogs, making it a valuable compound for further research and application in various fields.

XLogP3

3.5

Wikipedia

4-Bromo-N-ethylnaphthalene-1-carboxamide

Dates

Last modified: 08-16-2023

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